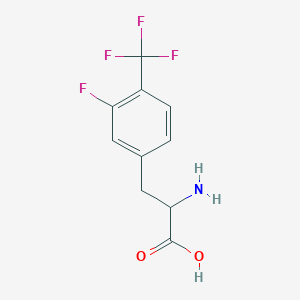

3-FLUORO-4-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

Description

Properties

IUPAC Name |

2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAMHAXPNFCJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271467 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215491-31-8 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215491-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(trifluoromethyl)-DL-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Starting Materials: The synthesis begins with 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine.

Reaction Conditions: The intermediate is obtained by treating the starting materials at 80°C, followed by microwave irradiation at 150°C in the presence of NaOH.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The incorporation of fluorinated phenylalanines into therapeutic compounds has been a focal point of research due to their enhanced metabolic stability and potential as enzyme inhibitors. Specifically, 3-fluoro-4-(trifluoromethyl)-DL-phenylalanine is being investigated for its role in developing drugs targeting various diseases, including metabolic disorders and cancers.

- Enzyme Inhibition : Fluorinated amino acids have shown promise as inhibitors for enzymes involved in metabolic pathways. For instance, studies indicate that these compounds can stabilize the conformation of target proteins, enhancing their activity and stability in biological systems .

- Radiopharmaceuticals : The synthesis of radiolabeled derivatives of phenylalanine, including this compound, has been explored for use in positron emission tomography (PET) imaging. These compounds allow for better visualization of tumor ecosystems and metabolic processes in vivo .

Biochemical Research

The unique properties of fluorinated amino acids make them valuable tools in biochemical research.

- Protein Engineering : The introduction of this compound into peptides allows researchers to study the effects of fluorination on protein folding and stability. The trifluoromethyl group can enhance hydrophobic interactions, influencing the overall structure and function of proteins .

- NMR Studies : This compound serves as a sensitive probe in nuclear magnetic resonance (NMR) spectroscopy. Its distinct fluorine signals can be utilized to monitor protein conformational changes and interactions with ligands .

Material Science

In material science, fluorinated compounds are known for their unique chemical properties.

- Agrochemicals : The use of this compound in the development of agrochemicals has been explored due to its potential to enhance the efficacy and stability of pesticides.

- Polymer Chemistry : Fluorinated amino acids are also being investigated for their role in synthesizing new materials with improved properties such as resistance to degradation and enhanced thermal stability .

Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

- Therapeutic Development : A study demonstrated that incorporating this compound into peptide-based drugs significantly improved their stability and bioactivity against specific targets, paving the way for new treatments for metabolic disorders .

- Imaging Studies : Research involving radiolabeled derivatives showed promising results in PET imaging, indicating that these compounds could serve as effective tracers for studying tumor metabolism .

- Protein Folding Investigations : Using this compound as a probe allowed scientists to gain insights into protein folding mechanisms, revealing how fluorination affects structural dynamics .

Mechanism of Action

The mechanism of action of 3-fluoro-4-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural differences and similarities between 3-fluoro-4-(trifluoromethyl)-DL-phenylalanine and related compounds:

Key Observations :

- Substituent Effects: The dual substitution (F and CF₃) in the target compound increases steric bulk and electron-withdrawing effects compared to mono-substituted analogs like 4-fluoro-L-phenylalanine or 4-trifluoromethyl-L-phenylalanine. This may enhance binding to hydrophobic enzyme pockets or alter metabolic stability .

- Synthetic Complexity: Introducing both F and CF₃ groups requires regioselective synthesis, which is more challenging than synthesizing mono-substituted analogs (e.g., via electrophilic fluorination or Ullmann coupling for CF₃ introduction) .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group significantly increases logP (lipophilicity) compared to 4-fluoro-L-phenylalanine (logP ~1.5 vs. ~0.8 for 4-F-L-Phe). The dual substitution in the target compound likely raises logP further, enhancing membrane permeability .

Biological Activity

3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine is a fluorinated derivative of the essential amino acid phenylalanine, characterized by the presence of a fluorine atom at the meta position and a trifluoromethyl group at the para position of the phenyl ring. This structural modification significantly influences its biological activity, making it a compound of interest in medicinal chemistry and biochemistry.

The molecular formula for this compound is C10H8F4N O2. The incorporation of fluorinated groups enhances lipophilicity, which can affect pharmacokinetics and biological interactions. The unique electronic properties imparted by these modifications can lead to increased binding affinities with various biological targets, including enzymes and receptors.

Research indicates that this compound may act as a competitive inhibitor for enzymes involved in amino acid metabolism, particularly those utilizing L-phenylalanine as a substrate. This could have implications for metabolic disorders such as phenylketonuria, where phenylalanine metabolism is disrupted. Additionally, its fluorinated nature may enhance binding affinities to biological targets, potentially leading to increased potency in pharmaceutical applications .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, thereby affecting various metabolic pathways. For instance, it has been noted to interact with phenylalanine hydroxylase, an enzyme crucial for converting phenylalanine to tyrosine. This inhibition could be leveraged in therapeutic strategies aimed at managing metabolic disorders.

Antimicrobial Activity

Fluorinated amino acids have been explored for their antimicrobial properties. In vitro studies suggest that the misincorporation of fluorinated amino acids into bacterial proteins can lead to toxicity and growth inhibition. For example, similar compounds have demonstrated the ability to disrupt bacterial protein synthesis, leading to cell cycle arrest in organisms like Escherichia coli .

Case Studies

- Inhibition of Phenylalanine Hydroxylase : A study investigating the effects of this compound on phenylalanine hydroxylase revealed that it acts as a competitive inhibitor, showing promise for therapeutic applications in phenylketonuria management.

- Antimicrobial Studies : Research involving the incorporation of fluorinated amino acids into bacterial cultures showed significant reductions in cell viability, indicating potential applications in developing new antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound compared to other fluorinated phenylalanines, the following table summarizes key features:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| This compound | Fluorine at meta position; trifluoromethyl at para position | Increased lipophilicity; competitive enzyme inhibitor |

| 2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine | Fluorine at ortho position; trifluoromethyl at meta position | Enhanced binding affinities; potential metabolic applications |

| 4-Fluoro-DL-phenylalanine | Fluorine at para position | Altered receptor binding profiles |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-fluoro-4-(trifluoromethyl)-DL-phenylalanine, and what factors critically influence reaction yields?

- Methodology :

- Synthetic Routes : Use fluorinated boronic acids in Suzuki-Miyaura coupling reactions with halogenated phenylalanine precursors. For trifluoromethylation, employ Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane) under copper catalysis .

- Key Parameters : Optimize reaction temperature (typically 60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling). Monitor pH to avoid racemization during amino acid formation .

Q. How can enantiomeric purity of DL-phenylalanine derivatives be rigorously characterized?

- Analytical Techniques :

- Chiral HPLC : Employ β-cyclodextrin-based columns with UV detection at 254 nm. Compare retention times to D/L standards .

- Enzymatic Assays : Use L-amino acid oxidase to quantify residual L-enantiomer in D-rich mixtures, validated via mass spectrometry (LC-MS) .

Advanced Research Questions

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this fluorinated phenylalanine analog?

- Methodology :

- Protecting Groups : Use 9-fluorenylmethyloxycarbonyl (Fmoc) with tert-butyl side-chain protection to minimize β-elimination.

- Coupling Conditions : Activate with HATU/DIPEA in DMF at 25°C, ensuring <5% racemization via real-time monitoring with circular dichroism (CD) spectroscopy .

Q. How does the dual fluorine/trifluoromethyl substitution affect enzyme-substrate interactions compared to mono-substituted analogs?

- Experimental Design :

- Kinetic Studies : Compare kcat/Km values of phenylalanine hydroxylase (PAH) with this compound vs. 4-fluoro- or 4-trifluoromethyl analogs.

- Structural Analysis : Perform X-ray crystallography or molecular docking to map steric/electronic perturbations in the active site .

Q. How should researchers resolve contradictory reports on the metabolic stability of fluorinated phenylalanine derivatives?

- Data Contradiction Analysis :

- In Vitro Assays : Compare half-life in human liver microsomes (HLMs) under standardized conditions (pH 7.4, 37°C). Normalize results to control substrates (e.g., 7-ethoxycoumarin).

- Isotope Tracing : Use ¹⁹F-NMR to track defluorination metabolites, correlating with cytochrome P450 isoform activity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.